
1-(1,3-Dimethyl-1H-pyrazol-5-carbonyl)piperidin-3-ol
Übersicht
Beschreibung
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-ol is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetische Zwischenprodukte
Pyrazolhaltige Verbindungen, wie z. B. das 1-(1,3-Dimethyl-1H-pyrazol-5-carbonyl)piperidin-3-ol, sind einflussreiche Familien von N-Heterocyclen aufgrund ihrer nachgewiesenen Anwendbarkeit und Vielseitigkeit als synthetische Zwischenprodukte bei der Herstellung relevanter Chemikalien in den Bereichen Biologie, physikalische Chemie, Materialwissenschaften und Industrie .
Herstellung von Pyrazolato-ligierten Komplexen
Diese Verbindung ist ein häufiges Reagenz für die Herstellung von Pyrazolato-ligierten Komplexen . Diese Komplexe werden in der Koordinationschemie intensiv untersucht .
Antibakterielle Aktivität
Die Verbindung wird zur Herstellung von N-1-substituierten Derivaten mit antibakterieller Aktivität verwendet . Dies macht sie wertvoll bei der Entwicklung neuer Antibiotika.
Vorläufer zu einer Vielzahl von Liganden
Sie ist ein Vorläufer zu einer Vielzahl von Liganden, die in der Koordinationschemie intensiv untersucht werden, darunter Trispyrazolylborat, ein Trispyrazolylmethan und ein Pyrazolyldiphosphin .
Fluoreszierende Sonden
Aktuelle Anwendungen beschreiben die Verwendung dieser Heterocyclen in der pharmazeutischen Chemie als fluoreszierende Sonden . Fluoreszierende Sonden werden in verschiedenen Bereichen, darunter Biologie und Medizin, für Bildgebungs- und Sensoranwendungen eingesetzt.
Strukturelle Einheiten von Polymeren
Die Verbindung wird auch als strukturelle Einheiten von Polymeren verwendet . Polymere mit dieser Verbindung könnten einzigartige Eigenschaften aufweisen und Anwendungen in verschiedenen Industrien finden.
Wirkmechanismus
Target of action
The compound “1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-ol” belongs to the class of compounds known as pyrazoles . Pyrazoles are known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific target of this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action of “1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-ol” would depend on its specific target. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in a biochemical pathway .
Biochemical pathways
Pyrazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact pathways affected by “1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-ol” would depend on its specific target and mode of action.
Eigenschaften
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-6-10(13(2)12-8)11(16)14-5-3-4-9(15)7-14/h6,9,15H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHVISNHTFITMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCCC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464245.png)
![3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione](/img/structure/B1464247.png)
![(8AS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464250.png)
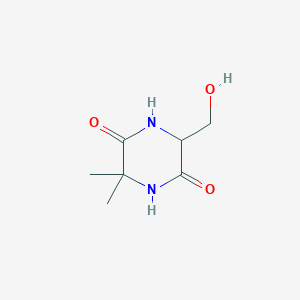

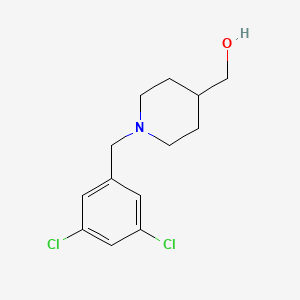
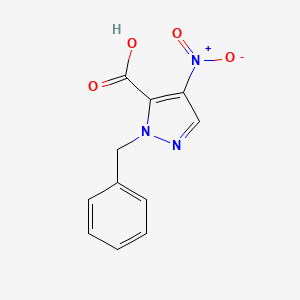
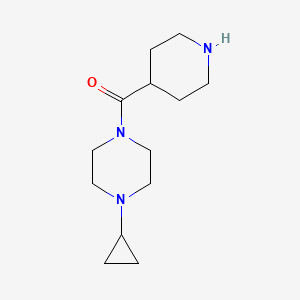
![3-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B1464262.png)
![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464263.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B1464265.png)
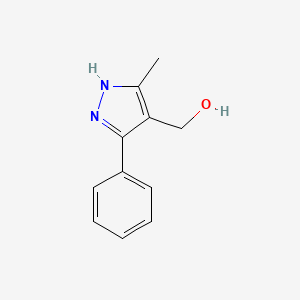
![2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B1464268.png)
